N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-8-9-15(12(2)10-11)21-19(23)18(22)17-13(3)20-16-7-5-4-6-14(16)17/h4-10,20H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXXOGGKAPVPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,4-dimethylaniline with 2-methylindole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and indole moiety can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific interactions with biological targets. The indole moiety may interact with various enzymes or receptors, modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substitution on Indole Core: The 2-methyl group on the indole (as in the target compound) enhances steric bulk but may reduce polarity compared to electron-withdrawing groups like chlorine (e.g., compound 2a in ).
N-Substituent Modifications :
- The 2,4-dimethylphenyl group provides moderate steric hindrance and lipophilicity. In contrast, 4-fluorobenzyl () or pyridinyl () substituents introduce electronic effects (e.g., hydrogen bonding or dipole interactions) critical for receptor binding.
- Compound 2a (), which shares the 2,4-dimethylphenyl group but includes a 5-chloro-2-phenylindole core, shows high PBR affinity, suggesting halogenation enhances target engagement.
Biological Activity Trends :
- Derivatives with heteroaromatic N-substituents (e.g., D-24851 in ) demonstrate microtubule inhibition, while alkyl/aryl-substituted analogs (e.g., ) target protein-protein interaction sites like MDM2-p53.
- The absence of adamantane or halogen groups in the target compound may limit its potency compared to higher-yield derivatives like 5m (90.5% yield, ).
Table 2: Comparative Pharmacological Data (Selected Compounds)
- Compound 2e : Demonstrates that small alkyl chains (e.g., propyl) on the N-substituent optimize MDM2-p53 binding, whereas bulkier groups reduce affinity .
Biological Activity
N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Anticancer Activity : Research indicates that compounds with indole structures exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Properties : Indole derivatives are also recognized for their anti-inflammatory effects. The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
1. Inhibition of Cell Proliferation
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
2. Modulation of Signaling Pathways
- The compound may affect several signaling pathways, including the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Apoptosis Induction | Increased apoptotic cells |
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Zhang et al., this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed with standard chemotherapy agents.
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects using a murine model of acute inflammation. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic routes for preparing N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Acylation of the indole moiety : Reacting 2-methylindole with oxalyl chloride to form the oxoacetamide intermediate.
Amide coupling : Condensation of the oxoacetamide intermediate with 2,4-dimethylaniline using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) .
Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity.
Key parameters: Temperature (0–25°C), pH control during coupling, and inert atmosphere to prevent oxidation .
Q. How is the compound characterized structurally?
Methodological Answer: Characterization employs:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions on the indole and phenyl rings.
- X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- Mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) .
Q. What biological activities are commonly screened for this compound?
Methodological Answer: Primary assays include:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits.
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Dose-response curves and IC₅₀ calculations are critical for validating activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Methodological Answer: Key variables include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency but require post-synthesis removal via rotary evaporation .
- Catalysts : Piperidine or triethylamine improves condensation kinetics .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation .
- Workflow automation : Continuous flow reactors minimize batch variability .
Validate purity at each step using HPLC with C18 columns and UV detection (λ = 254 nm) .
Q. How do researchers resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:
Assay standardization : Use common cell lines and positive controls (e.g., doxorubicin for anticancer assays).
Target validation : siRNA knockdown or CRISPR-Cas9 to confirm molecular targets .
Dose-response reevaluation : Test broader concentration ranges (0.1–200 µM) to rule out false negatives .
Synergy studies : Check interactions with known inhibitors (e.g., paclitaxel) to identify off-target effects .
Q. What advanced techniques elucidate the compound’s mechanism of action in medicinal chemistry?
Methodological Answer:
- Molecular docking : Simulate binding to targets like tubulin or kinases using AutoDock Vina .
- Pharmacokinetic profiling : Microsomal stability assays (e.g., liver microsomes) to assess metabolic half-life .
- Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes at ≤2.0 Å resolution .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Q. How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated degradation studies : Expose to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks.
- Analytical monitoring : Use HPLC-MS to detect degradation products (e.g., hydrolysis of the acetamide group) .
- Lyophilization : Stabilize the compound as a lyophilized powder at -20°C with desiccants .
Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents on the indole (e.g., halogens, methoxy groups) and phenyl rings (e.g., electron-withdrawing groups) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with bioactivity .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
